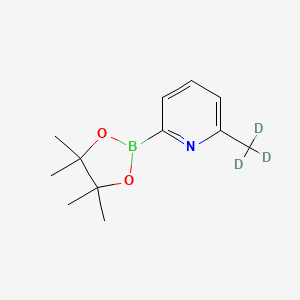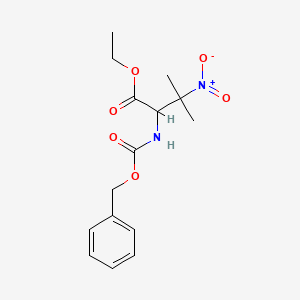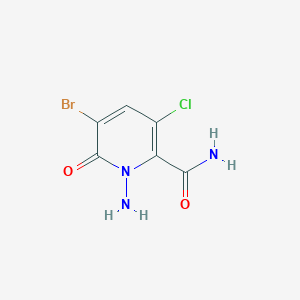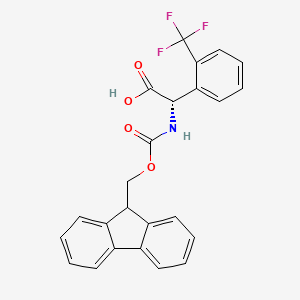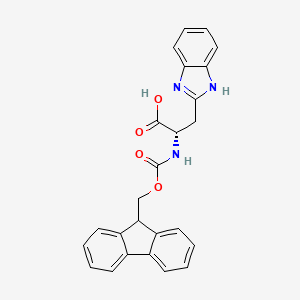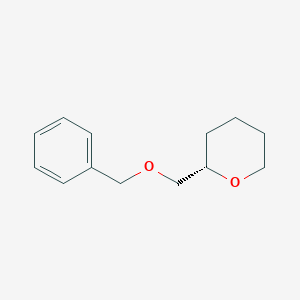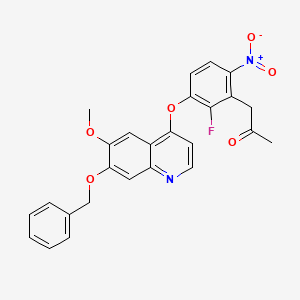
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a nitrophenyl group, and a fluoro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and phenylmethoxy groups: These groups can be introduced via nucleophilic substitution reactions.
Fluorination and nitration:
Final coupling: The final step involves coupling the quinoline derivative with a propanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoro-3-((6-methoxy-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the phenylmethoxy group.
1-(2-Fluoro-3-((7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone: Lacks the methoxy group.
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-phenyl)-2-propanone: Lacks the nitro group.
Uniqueness
1-(2-Fluoro-3-((6-methoxy-7-(phenylmethoxy)-4-quinolinyl)oxy)-6-nitrophenyl)-2-propanone is unique due to the presence of all three functional groups (fluoro, methoxy, and nitro) along with the quinoline core. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C26H21FN2O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-[2-fluoro-3-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxy-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C26H21FN2O6/c1-16(30)12-19-21(29(31)32)8-9-23(26(19)27)35-22-10-11-28-20-14-25(24(33-2)13-18(20)22)34-15-17-6-4-3-5-7-17/h3-11,13-14H,12,15H2,1-2H3 |
Clave InChI |
JZBPPEVWVLEFJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1F)OC2=C3C=C(C(=CC3=NC=C2)OCC4=CC=CC=C4)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


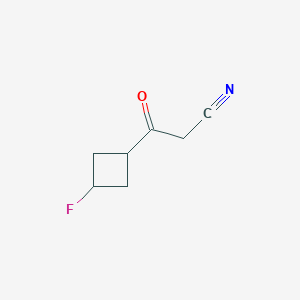
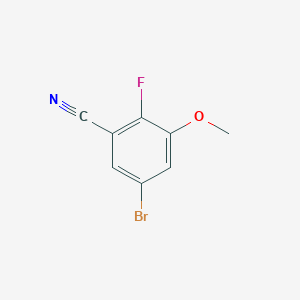
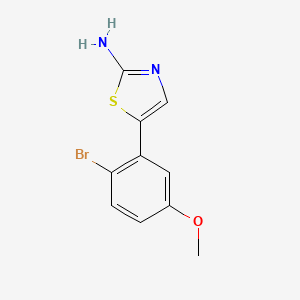
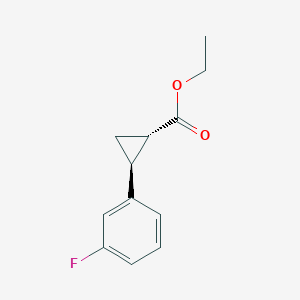

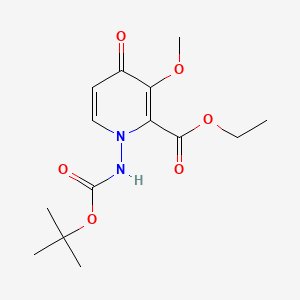
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
